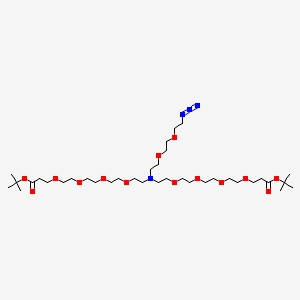

N-(アジド-PEG2)-N-ビス(PEG4-t-ブチルエステル)

説明

N-(Azido-PEG2)-N-Boc-PEG4-Boc is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs .

Synthesis Analysis

N-(Azido-PEG2)-N-Boc-PEG4-Boc is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis

The molecular structure of N-(Azido-PEG2)-N-Boc-PEG4-Boc includes an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Chemical Reactions Analysis

The chemical reactions involving N-(Azido-PEG2)-N-Boc-PEG4-Boc primarily include copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

The molecular weight of N-(Azido-PEG2)-N-Boc-PEG4-Boc is 578.70 and its formula is C26H50N4O10 .科学的研究の応用

クリックケミストリー

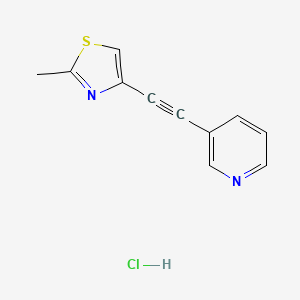

N-(アジド-PEG2)-N-ビス(PEG4-t-ブチルエステル): は、アジド基を持つことから、クリックケミストリー反応で広く用いられています。 この化合物は、アルキンまたはシクロオクチン基と反応して安定なトリアゾール結合を形成します {svg_1}。この反応は、薬物送達システム、表面修飾、および新素材の開発のための複雑な分子アセンブリを作成する上で重要です。

創薬

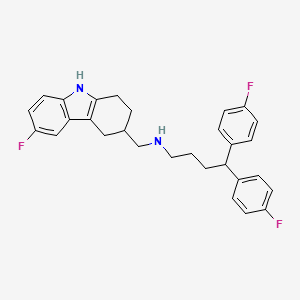

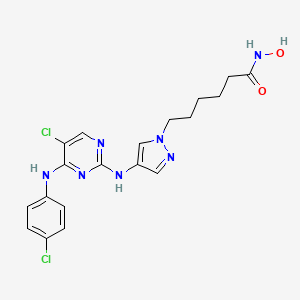

この化合物は、PROTACリンカーとして役立ちます。PROTAC(プロテオリシス標的化キメラ)は、細胞内の特定のタンパク質を分解するように設計された分子です。 この化合物のアジド基は、アルキン基を含む分子と銅触媒によるアジド-アルキン環状付加反応を起こすことができ、PROTACの合成に不可欠です {svg_2}.

生体共役

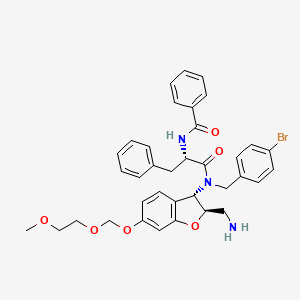

生体共役: 技術は、この化合物を用いて、生体分子をさまざまな基質または互いに結合させます。 アジド官能基により、ペプチド、タンパク質、または抗体を、他のアジドまたはアルキンタグ付き分子または表面に共役させることができ、生物学的相互作用の研究や診断ツールの開発が可能になります {svg_3}.

ナノテクノロジー

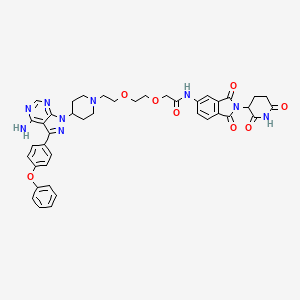

ナノテクノロジーでは、N-(アジド-PEG2)-N-ビス(PEG4-t-ブチルエステル)は、ナノ粒子の表面を修飾するために使用されます。 この修飾により、ナノ粒子の溶解性、生体適合性、標的送達を改善することができ、これは医用画像診断や治療用途にとって重要です {svg_4}.

高分子化学

この化合物は、特定の特性を持つ高分子材料を合成するための高分子化学において重要な役割を果たします。 PEGリンカーは、高分子に組み込むことで、柔軟性、親水性、生分解性高分子の分解速度を調節することができます {svg_5}.

蛍光プローブと色素

この化合物は、蛍光プローブと色素の調製に使用されます。 蛍光分子に結合させて、細胞過程の画像化、DNA染色、酵素基質、pH指示薬、およびレーザー色素のためのプローブを作成することができます {svg_6}.

これらのアプリケーションはすべて、N-(アジド-PEG2)-N-ビス(PEG4-t-ブチルエステル)の独自の化学的特性、特に反応性の高いアジド基とPEGリンカーの汎用性を活用して、さまざまな科学分野における研究開発を進めています。 この化合物は、クリックケミストリー反応に参加する能力と、カルボン酸、活性化NHSエステル、およびカルボニルとの反応性により、複雑な分子の合成および修飾において貴重なツールとなっています {svg_7} {svg_8}.

作用機序

Target of Action

N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester), also known as N-(Azido-PEG2)-N-bis(PEG4-Boc), is a branched PEG linker . The primary targets of this compound are alkyne or cyclooctyne groups, with which it reacts via Click Chemistry . The compound also interacts with carboxylic acids, activated NHS esters, and carbonyls .

Mode of Action

The azide group in the compound reacts with alkyne or cyclooctyne groups in a Click Chemistry reaction . This reaction is highly selective and efficient, allowing for the formation of a stable triazole ring. The amino group in the compound is reactive with carboxylic acids, activated NHS esters, and carbonyls .

Biochemical Pathways

The compound’s interaction with its targets leads to the formation of a stable triazole ring, a process that is part of the Click Chemistry reaction . This reaction is used in various biochemical pathways, particularly in the field of drug delivery, where it enables the conjugation of drugs to specific biological targets.

Pharmacokinetics

The compound’s solubility in water, dmso, dcm, and dmf suggests that it may have good bioavailability

Result of Action

The result of the compound’s action is the formation of a stable triazole ring via a Click Chemistry reaction . This reaction enables the conjugation of drugs or other molecules to specific biological targets, which can be useful in drug delivery and other biomedical applications.

将来の方向性

The future directions of N-(Azido-PEG2)-N-Boc-PEG4-Boc could involve its use in the synthesis of a wider range of PROTACs . Its ability to undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups could be exploited in the development of new chemical reactions.

生化学分析

Biochemical Properties

In biochemical reactions, N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) interacts with various enzymes, proteins, and other biomolecules. For instance, the amino group of this compound is reactive with carboxylic acids, activated NHS esters, and carbonyls . These interactions are essential for the formation of stable conjugates, which can be used in various biochemical assays and experiments.

Cellular Effects

N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) has significant effects on various types of cells and cellular processes. This compound can influence cell function by modifying cell surface proteins or intracellular biomolecules. For example, the azide group can be used to label cell surface proteins, allowing researchers to track and study these proteins in live cells .

Molecular Mechanism

The molecular mechanism of N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) involves its ability to form stable triazole linkages with alkynes or cyclooctynes through click chemistry. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) can change over time. This compound is generally stable under standard storage conditions, such as -20°C . Its stability and activity can be influenced by various factors, including temperature, pH, and the presence of other chemicals.

Dosage Effects in Animal Models

The effects of N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) can vary with different dosages in animal models. At low doses, this compound can effectively modify target biomolecules without causing significant toxicity . At higher doses, N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) may exhibit toxic or adverse effects, including cell death or tissue damage.

Metabolic Pathways

N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) is involved in various metabolic pathways, particularly those related to the modification of biomolecules. This compound interacts with enzymes and cofactors that facilitate the formation of stable triazole linkages through click chemistry .

Transport and Distribution

Within cells and tissues, N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement within the cell . Additionally, the PEG linker in N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) enhances its solubility and distribution in aqueous environments.

Subcellular Localization

The subcellular localization of N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) is influenced by various factors, including targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on target biomolecules .

特性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H70N4O14/c1-35(2,3)53-33(41)7-13-43-19-25-49-29-31-51-27-23-47-17-11-40(10-16-46-22-21-45-15-9-38-39-37)12-18-48-24-28-52-32-30-50-26-20-44-14-8-34(42)54-36(4,5)6/h7-32H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUHVUPHHRSFNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70N4O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide](/img/structure/B609353.png)

![5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile](/img/structure/B609357.png)

![4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol](/img/structure/B609360.png)

![N-[2-chloro-5-[4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]pyridin-3-yl]methanesulfonamide](/img/structure/B609364.png)

![L-erythro-2-Hexulose, 1,4-anhydro-3,5,6-trideoxy-3-[[[1-[[4-[2-(4-methyl-1-piperazinyl)-4-thiazolyl]benzoyl]amino]cyclohexyl]carbonyl]amino]-](/img/structure/B609368.png)